molecular formula C12H13N3O B15227228 2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol

2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol

Cat. No.: B15227228
M. Wt: 215.25 g/mol
InChI Key: FINIHDXWXXNNPV-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is a heterocyclic compound that features a pyridine ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as dimethylacetamide at elevated temperatures to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is unique due to its specific ring fusion and the presence of a methyl group on the pyridine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol

InChI

InChI=1S/C12H13N3O/c1-8-5-9(7-13-6-8)11-12(16)10-3-2-4-15(10)14-11/h5-7,16H,2-4H2,1H3

InChI Key

FINIHDXWXXNNPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=NN3CCCC3=C2O

Origin of Product

United States

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